Cas no 2648915-03-9 ((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid)

(2R)-2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone with an Fmoc-protected amine and a hydroxymethyl side chain, offering enhanced solubility and controlled reactivity during solid-phase peptide assembly. The stereospecific (R)-configuration ensures precise chiral incorporation, while the free carboxylic acid and hydroxyl groups provide versatile functionalization opportunities. This compound is particularly useful in constructing complex peptidomimetics or constrained peptide scaffolds, where its rigid cyclopentyl moiety can influence secondary structure. Its stability under standard Fmoc deprotection conditions makes it suitable for automated synthesis protocols. The product is typically employed in pharmaceutical research for developing bioactive peptides with modified backbone architectures.
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid structure
2648915-03-9 structure
Product Name:(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid
CAS No:2648915-03-9
MF:C25H28N2O6
MW:452.499627113342
CID:6005242
PubChem ID:165559605
Update Time:2025-11-01

(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid
    • EN300-1505149
    • 2648915-03-9
    • (2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
    • Inchi: 1S/C25H28N2O6/c28-12-11-22(24(30)31)27-23(29)15-9-10-16(13-15)26-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22,28H,9-14H2,(H,26,32)(H,27,29)(H,30,31)/t15?,16?,22-/m1/s1
    • InChI Key: XJEVKUCGDOHCOH-WTOQYCPUSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(N[C@@H](C(=O)O)CCO)=O)C1)=O

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 125Ų

(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1505149-0.05g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1505149-0.1g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1505149-0.25g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1505149-0.5g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1505149-1.0g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
1g
$3368.0 2023-06-05
Enamine
EN300-1505149-2.5g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1505149-5.0g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
5g
$9769.0 2023-06-05
Enamine
EN300-1505149-10.0g
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
10g
$14487.0 2023-06-05
Enamine
EN300-1505149-50mg
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1505149-100mg
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4-hydroxybutanoic acid
2648915-03-9
100mg
$2963.0 2023-09-27

Additional information on (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid

Introduction to (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid (CAS No. 2648915-03-9)

The compound (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid, with CAS No. 2648915-03-9, is a highly specialized organic molecule with significant potential in the fields of biochemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxyl-containing butanoic acid moiety. The stereochemistry at the second carbon, denoted by the R configuration, plays a crucial role in determining its biological activity and interactions.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging state-of-the-art methodologies such as stereo-selective catalysis and peptide coupling techniques. The inclusion of the Fmoc group is particularly noteworthy, as it serves as a protective group in peptide synthesis, ensuring stability during reaction processes. This feature makes the compound a valuable tool in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery systems.

Emerging research has highlighted the potential of this compound in modulating cellular signaling pathways, particularly those involving cAMP-dependent protein kinase A (PKA). Studies have demonstrated that the cyclopentylformamido moiety can act as a selective binder to specific protein domains, thereby influencing enzyme activity and downstream cellular responses. This property positions the compound as a promising candidate for the treatment of disorders such as inflammatory diseases and neurodegenerative conditions, where modulation of PKA activity is therapeutically beneficial.

In addition to its enzymatic interactions, the compound's hydroxyl-containing butanoic acid group contributes to its ability to participate in hydrogen bonding networks, enhancing its solubility and bioavailability. This characteristic is critical for its application in drug design, where maintaining optimal pharmacokinetic profiles is essential for therapeutic efficacy. Recent computational studies have further elucidated the compound's binding affinities to various receptors, providing insights into its potential for use in personalized medicine approaches.

The synthesis of this compound involves a multi-step process that integrates principles from both organic chemistry and biotechnology. Key steps include the selective protection of amino groups using the Fmoc strategy, followed by stereoselective assembly of the chiral center at carbon 2. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the isolation of enantiomerically pure material, which is essential for studying its biological effects.

Current investigations are exploring the use of this compound as a scaffold for developing peptide-based vaccines. Its structural versatility allows for the attachment of diverse antigenic determinants while maintaining stability and immunogenicity. Preliminary results from animal studies suggest that vaccines incorporating this compound could elicit robust immune responses against pathogens such as influenza viruses and other emerging infectious agents.

Furthermore, the compound's ability to serve as a substrate for enzymatic transformations has opened new avenues for its application in biocatalysis. Researchers are examining its potential as a precursor for synthesizing bioactive molecules using enzymes such as esterases and amidases. This approach not only enhances sustainability but also offers a cost-effective alternative to traditional chemical synthesis methods.

In conclusion, (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid (CAS No. 2648915-03-9) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthetic and analytical techniques, position it as a key player in advancing modern drug discovery and development efforts.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd